Miniruby
Description
Historical Development of Bioconjugate Tracing Agents in Neuroscience
The journey to modern neuroanatomical tracing has been marked by a series of transformative innovations. Early methods in the mid-20th century relied on techniques that induced degeneration of nerve fibers, which were then visualized using silver staining methods. nih.gov A significant leap forward occurred in the 1970s with the introduction of horseradish peroxidase (HRP) as a retrograde tracer. nih.govuk.comneuroanatomy.org HRP is taken up by axon terminals and transported back to the cell body, allowing for the identification of neurons that project to a specific area. uk.com
The 1980s saw the advent of tracers based on the plant lectin Phaseolus vulgaris-leucoagglutinin (PHA-L), which provided exquisite detail of neuronal morphology through anterograde transport. nih.gov The development of bioconjugate tracers, molecules created by linking different functional components, represented the next major advancement. These tracers offered enhanced properties such as improved transport, brighter visualization, and the potential for multiplexing experiments. The introduction of dextran (B179266) amines, including biotinylated dextran amine (BDA), in the early 1990s provided a highly efficient tool for both anterograde and retrograde tracing. uk.com Miniruby builds upon this foundation by incorporating a fluorescent tag, further enhancing its utility and versatility in modern neuroscience research.
| Era | Key Development | Description |
| Mid-20th Century | Degeneration and Silver Staining | Tracing pathways by observing the degeneration of lesioned nerve fibers. |
| 1970s | Horseradish Peroxidase (HRP) | Introduction of an enzymatic tracer for retrograde transport studies. nih.govuk.comneuroanatomy.org |
| 1980s | Phaseolus vulgaris-leucoagglutinin (PHA-L) | A lectin-based tracer providing detailed anterograde labeling of neurons. nih.gov |
| Early 1990s | Biotinylated Dextran Amines (BDA) | Development of bioconjugate tracers for efficient bidirectional transport. uk.com |
| Present | Fluorescent Bioconjugates (e.g., this compound) | Integration of fluorescent tags for direct visualization and multi-labeling studies. |
The Bioconjugate Nature of this compound and its Role in Tracer Design
This compound is a complex molecule, a bioconjugate with a molecular weight of 10,000 Daltons, meticulously designed for its role as a neuroanatomical tracer. springernature.com Its structure comprises three key components: a dextran amine backbone, a biotin (B1667282) molecule, and a tetramethylrhodamine (B1193902) fluorescent tag. Each of these elements plays a crucial role in its function.
Dextran Amine: The foundation of this compound is a polysaccharide, dextran, which has been aminated. Dextran amines are highly soluble and are readily taken up by neurons. nih.gov The size of the dextran molecule influences its transport characteristics. The 10,000 MW dextran in this compound allows for efficient transport in both anterograde and retrograde directions. wikipedia.org Dextran amines are also valued for their ability to fill the entire neuron, including fine dendritic and axonal branches, providing a detailed view of its morphology. researchgate.net
Biotin: The inclusion of biotin, a B vitamin, provides a powerful method for visualizing the tracer. Biotin has an exceptionally high affinity for the protein avidin (B1170675) and its bacterial analog, streptavidin. This strong and specific interaction forms the basis of the avidin-biotin complex (ABC) method. By applying an avidin-enzyme conjugate (like HRP) to the tissue, the location of the biotinylated this compound can be revealed through a subsequent chemical reaction that produces a visible precipitate. This allows for both light and electron microscopic examination. springernature.comwikipedia.orgnih.gov
Tetramethylrhodamine: This component is a fluorescent dye that emits a red light when excited by a specific wavelength of light. The conjugation of tetramethylrhodamine to the dextran amine backbone allows for the direct visualization of the tracer using fluorescence microscopy without the need for a secondary detection method. nih.gov This is particularly advantageous for live-cell imaging and for combining this compound with other fluorescent markers in multi-labeling experiments. researchgate.netbiorxiv.org The rhodamine moiety is known for its brightness and photostability, ensuring a strong and lasting signal. biorxiv.org
The combination of these three components in a single molecule makes this compound a highly versatile and effective tool for neuroanatomical studies.
| Component | Function in this compound |
| Dextran Amine (10,000 MW) | Serves as the transport vehicle, readily taken up by neurons and transported bidirectionally. springernature.comwikipedia.org |
| Biotin | Acts as a tag for visualization using avidin-biotin-based detection methods. springernature.comwikipedia.orgnih.gov |
| Tetramethylrhodamine | Provides a fluorescent signal for direct visualization with fluorescence microscopy. nih.gov |
Fundamental Principles of this compound's Application in Cellular and Network Studies
The utility of this compound as a neuroanatomical tracer is based on several fundamental biological principles, including its uptake by neuronal and glial cells and its subsequent transport along axonal pathways.
Uptake Mechanisms: this compound is typically introduced into a specific brain region through microinjection. Once in the extracellular space, it is taken up by surrounding cells. Studies have shown that this compound is internalized by both neurons and glial cells, such as astrocytes. nih.gov The primary mechanism of uptake is thought to be endocytosis, a process where the cell membrane engulfs substances from the outside. youtube.com In the case of damaged neurons, uptake can also occur through the cut ends of axons. researchgate.net
Axonal Transport: Following uptake into a neuron, this compound is transported along its axon. This transport can occur in two directions:
Anterograde Transport: When taken up by the cell body or dendrites, this compound is transported down the axon towards the axon terminals. This is known as anterograde transport and is mediated by motor proteins like kinesin that move along microtubule tracks within the axon. youtube.com This allows researchers to identify the projection targets of a group of neurons.
Retrograde Transport: When this compound is taken up by axon terminals, it is transported back towards the cell body. This retrograde transport is carried out by a different motor protein, dynein, which also uses microtubules as its guide. youtube.com This process is invaluable for identifying the neurons that send projections to a specific brain region.
The bidirectional transport of this compound makes it a powerful tool for simultaneously studying both the inputs and outputs of a particular brain area. nih.gov
Visualization: As previously mentioned, the presence of both biotin and a fluorescent tag in this compound's structure provides flexibility in its visualization. The direct fluorescence of tetramethylrhodamine allows for immediate observation of labeled cells and fibers. For a more permanent and detailed analysis, especially at the electron microscopic level, the biotin tag can be utilized in conjunction with an avidin-biotin-enzyme complex and a chromogenic reaction to produce a stable, visible product. nih.gov
Properties
CAS No. |
148498-98-0 |
|---|---|
Molecular Formula |
C20H24O4Si |
Origin of Product |
United States |
Advanced Methodologies in Miniruby Based Research
In Vitro Experimental Modalities
In vitro techniques utilizing Miniruby enable detailed examination of neuronal morphology, connectivity, and cellular interactions in controlled environments.
Application within Fixed and Live Brain Slice Preparations
This compound is a valuable tool for intracellular filling in fixed brain slices dntb.gov.ua. It has also been frequently employed in live cell imaging studies using brain slices to track both anterograde and retrograde neuronal pathways imrpress.com. In studies using organotypic brain slices, this compound crystals have been placed directly onto the surface of the slice to evaluate tracer characteristics and uptake by different cell types nih.govnih.gov. For instance, in organotypic brain slices of the basal nucleus of Meynert (nBM), this compound was rapidly taken up by a variety of cells, including a small percentage of cholinergic neurons (2-3%) and many non-cholinergic neurons and astrocytes nih.govnih.gov. Staining was observed in NeuN-positive neurons and MAP-2-positive nerve fibers nih.govnih.gov. Live imaging revealed rapid dynamic changes in labeled varicosities within seconds nih.govnih.gov.
Integration with Organotypic Culture Systems
Organotypic brain slice cultures provide a physiologically relevant three-dimensional ex vivo model that preserves the complex architecture of the brain nih.govimrpress.com. This compound is widely used as a neuronal tracer in organotypic brain slices nih.govnih.gov. Studies have utilized this compound in organotypic brain slices to investigate axonal transport, guidance, regeneration, and sprouting nih.gov. For example, in organotypic brain slices from postnatal mice, this compound was used to assess the functional activity of newly formed nerve fibers growing along microcontact prints imrpress.comimrpress.com. Retrograde transport of this compound crystals along these fibers to the hippocampus was observed imrpress.comimrpress.com. Organotypic cultures also allow for the study of cellular uptake and distribution of this compound, revealing labeling in both neurons and astrocytes nih.govnih.gov.
Utilization in Cellular Co-Culture and Reconstitution Experiments
This compound has been applied in co-culture systems to label specific cell populations and study their interactions. In experiments investigating the crosstalk between glioblastoma (GBM) cells and pericytes, Dextran-labeled this compound was used to label GBM cells semanticscholar.orgplos.org. These labeled GBM cells were then co-cultured with mouse brain pericytes to study their interactions and the mechanisms of vessel co-option semanticscholar.orgplos.org. Additionally, this compound-labeled microglia have been used in reconstitution experiments with organotypic hippocampal slices depleted of endogenous microglia to examine the role of microglia in regulating synaptic activity plos.orgnih.gov.
Implementation within Microcontact-Printed Substrates and Brain-on-Chip Models
Microcontact printing is a technique used to pattern biomolecules onto surfaces, enabling guided neuronal growth and the creation of brain-on-chip models imrpress.comimrpress.comresearchgate.net. This compound has been integrated into these models to assess the functionality and connectivity of engineered neural circuits. In studies using collagen-based microcontact prints coupled with organotypic brain slices, this compound crystals were applied to the printed surface to trace nerve fibers that grew along the defined patterns imrpress.comimrpress.com. The retrograde transport of this compound along these newly formed nerve fibers demonstrated their functional activity imrpress.comimrpress.com. This approach allows for the investigation of factors influencing nerve fiber growth and provides a platform for screening potential therapeutic agents imrpress.comimrpress.com.
In Vivo Experimental Techniques
This compound is also employed in in vivo studies to trace neuronal pathways and investigate neural circuit organization in living organisms.
Stereotaxic Microinjection in Vertebrate Models (e.g., Rodents, Zebrafish)
Stereotaxic microinjection is a common technique for delivering neurotracers like this compound into specific brain regions in vertebrate models, including rodents researchgate.netbrainmaps.orgufs.brcambridge.orgscience.govpnas.org. This allows for the tracing of neuronal projections and the study of neural circuits in their native environment researchgate.netbrainmaps.orgufs.brcambridge.orgscience.govpnas.org. For example, this compound has been iontophoretically deposited into specific subcortical sites in rats to trace anterograde projections to the orbitofrontal cortex plos.org. In another study using rats, anterograde tracer this compound was injected into the nucleus incertus to delineate its projections to the amygdala ufs.br. This compound has also been used as a retrograde tracer in mice to label dorsal root ganglion (DRG) neurons pnas.org.
While the provided search results primarily detail the use of this compound in rodent models, the general principle of stereotaxic microinjection for neurotracing is applicable across vertebrate species. Specific applications in zebrafish using this compound were not detailed in the provided snippets.
Advanced Detection and Imaging Platforms
The fluorescent properties of this compound, coupled with its biotinylation, allow for versatile detection and imaging approaches, often employing advanced microscopy techniques and co-labeling strategies.
Fluorescence microscopy is fundamental to visualizing this compound-labeled structures. This compound's tetramethylrhodamine (B1193902) component has excitation and emission spectra that allow its detection using appropriate filter sets, typically around 535/50 nm excitation and 610/75 nm emission. nih.govimrpress.com This enables the visualization of labeled cells, nerve fibers, and varicosities. nih.gov
Confocal microscopy provides enhanced resolution and optical sectioning capabilities, which are crucial for detailed analysis of this compound labeling in complex tissues like brain slices. jove.comimrpress.comnih.gov It allows researchers to examine the morphology of labeled neurons and glial cells, trace neuronal pathways, and observe dynamic processes such as changes in labeled varicosities. nih.govjove.comimrpress.com Confocal microscopy has been used to visualize this compound-positive cells and nerve fibers, providing clear images of their distribution and morphology. imrpress.comimrpress.com
Combining this compound tracing with immunofluorescence and histochemical staining is a powerful approach to characterize the identity and properties of labeled cells and structures. nih.govresearchgate.netnih.gov This involves using antibodies or histochemical markers to label specific proteins or cellular components and then assessing their co-localization with the this compound signal.
Studies have utilized co-localization to identify the types of cells that take up this compound. For instance, co-staining with neuronal markers like NeuN and MAP-2 has shown this compound labeling in neurons and nerve fibers. nih.gov However, this compound has also been observed to label glial cells, such as astrocytes positive for glutamine synthetase (GS), indicating a lack of strict neuronal specificity under certain application conditions. nih.gov Co-localization with markers like choline (B1196258) acetyltransferase (ChAT) has been used to assess the labeling of specific neuronal populations, such as cholinergic neurons. nih.govnih.gov Additionally, co-localization studies have examined the presence of this compound in relation to microglial markers like CD11b and neuronal process markers like neurofilament (NF). nih.govimrpress.com Co-localization with proteins such as tyrosine hydroxylase (TH) has been used to identify dopaminergic nerve fibers labeled by this compound. researchgate.net Furthermore, this compound has been used in conjunction with immunofluorescence for proteins like synaptophysin and calcium-binding proteins (parvalbumin, calbindin-D 28kD, calretinin) to investigate synaptic connections and neuronal subtypes. frontiersin.org
This compound can be effectively combined with electrophysiological recording techniques, allowing for the correlation of a neuron's electrical properties with its morphology and connectivity. This typically involves intracellular injection of this compound into a neuron during electrophysiological recording. nih.govphysiology.orgphysiology.org The fluorescent nature of this compound facilitates the visualization of the impaled neuron and subsequent morphological analysis after the recording is completed and the tissue is fixed. nih.gov This combined approach enables researchers to study the relationship between the physiological characteristics of a neuron and the extent and pattern of its dendritic and axonal arborization as revealed by this compound filling. physiology.org
Comparative Efficacy and Specificity of this compound Relative to Other Tracers
This compound is one of several fluorescent and biotinylated dextran (B179266) amine tracers available for neuroanatomical studies. thermofisher.comnih.gov Dextran conjugates, including this compound, are known for their efficient transport within neurons, functioning as both anterograde and retrograde tracers depending on the application site and experimental conditions. nih.govthermofisher.comnih.gov Compared to free dyes, dextran conjugates generally exhibit less diffusion at the injection site and provide more permanent labeling. thermofisher.com
Studies have made direct comparisons between this compound and other tracers. For instance, a study comparing this compound with the tissue labeling paste DiO in organotypic brain slices found that DiO was not as easy to apply and did not yield clearly labeled cells under the tested conditions. nih.gov this compound has also been mentioned alongside other dextran-based tracers like Fluoro-Ruby and Fluoro-Emerald, which are also widely used for neuronal tracing. thermofisher.com The choice of tracer, including this compound, often depends on the specific research question, the type of tissue being studied (e.g., live vs. fixed slices), and the desired transport direction (anterograde or retrograde). While this compound offers advantages such as rapid uptake and dynamic labeling nih.gov, its specificity can vary depending on the application method and tissue type, as evidenced by its uptake by both neurons and astrocytes in some preparations. nih.gov
Summary of Comparative Findings:
| Tracer | Application Method | Key Observation with this compound Comparison | Source |
| DiO | Tissue labeling paste | Not as easy to apply and did not yield clearly labeled cells as this compound. | nih.gov |
| Free Dyes | Injection | Dextran conjugates (like this compound) show less diffusion and more permanent labeling. | thermofisher.com |
| Fluoro-Ruby, Fluoro-Emerald | Various | Also widely used dextran-based neuronal tracers. | thermofisher.com |
This compound's combination of fluorescence and biotinylation offers flexibility in detection methods, including direct fluorescence visualization and amplified detection via avidin-biotin systems, which can be advantageous compared to tracers relying solely on fluorescence or enzymatic detection. nih.govthermofisher.com
Mechanistic Investigations of Miniruby S Cellular Interactions
Processes of Cellular Uptake and Internalization
Miniruby is taken up rapidly by a variety of cells nih.govnih.gov. As a dextran (B179266) conjugate, its uptake mechanism involves internalization into cells ontosight.aithermofisher.com. While the precise mechanisms can vary depending on the cell type and experimental conditions, dextrans are generally incorporated into cells thermofisher.com. The uptake of tracers like dextran amines can occur via diffusion or active transport mechanisms thermofisher.comunav.edu. Endocytosis is a crucial process for the internalization of various substances, including nanoparticles and tracers, into cells nih.govunab.clresearchgate.net. This involves the inward budding of the plasma membrane to form vesicles containing the external cargo nih.govunab.cl. Different endocytic pathways exist, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, which handle particles of different sizes and properties nih.govunab.clresearchgate.net. Receptor-mediated endocytosis, involving the binding of a substance to specific cell surface receptors, can also mediate internalization nih.govunab.clmdpi.com. For dextran conjugates like this compound, active transport can play a role in live tissue thermofisher.com.
Elucidation of Intracellular Transport Mechanisms
Once internalized, this compound is transported within the cell, which is fundamental to its use as a tracer for visualizing cellular connections and pathways ontosight.ai. Dextran conjugates are transported within nerve fibers unav.edu. Studies have shown that this compound, when taken up by neurons, can be transported in either a retrograde or anterograde direction nih.gov. Compared to some other fluorescent dyes, dextrans are reported to be transported rapidly, predominantly in an anterograde direction in certain contexts, such as injured neurons in an axotomized model nih.gov. Intracellular transport is an effective process that can lead to the labeling of fine axonal arborizations unav.edu. This compound crystals placed on microcontact-printed surfaces were transported to brain slices, indicating transport along nerve fibers imrpress.com. Retrograde transport of this compound along newly formed nerve fibers has been observed, reaching areas like the hippocampus imrpress.comresearchgate.netresearchgate.net. The transport of tracers within nerve fibers is an active process unav.edu.
Differential Labeling and Uptake by Specific Cell Phenotypes
This compound exhibits differential uptake and labeling characteristics across various cell types, particularly within the nervous system.
Neuronal Subtype Labeling Characteristics
This compound is capable of labeling neurons ontosight.ainih.govnih.gov. In organotypic brain slices, this compound was found to label neuN-positive neurons and MAP-2-positive nerve fibers nih.govnih.gov. While evaluated for its ability to specifically label cholinergic neurons, studies indicate that this compound labels only a small percentage (2-3%) of cholinergic neurons within a certain timeframe nih.govnih.gov. However, it effectively labels many non-cholinergic neuN-positive neurons nih.gov. This compound can label neuronal cell bodies and processes, including dendrites and axons unav.edunih.gov. It has been used for intracellular filling of neurons thermofisher.comunav.edunih.govdntb.gov.ua. This compound neuronal cell body labeling has been observed to be strictly limited to specific nuclei in some experimental setups researchgate.netucl.ac.uk.
| Cell Type (Neuronal) | Labeling Efficiency/Observation | Source |
| Neurons (general) | Rapidly taken up, labeled in organotypic brain slices. | nih.govnih.gov |
| Cholinergic Neurons | Labeled, but only a small percentage (2-3%) within 1 hour. | nih.govnih.gov |
| Non-cholinergic Neurons | Many neuN-positive neurons are labeled. | nih.gov |
| Nerve Fibers | MAP-2-positive fibers are stained; varicosities labeled. | nih.govnih.gov |
| Neuronal Processes | Found in processes positive for MAP-2; prominent in varicosities. | nih.gov |
| Neuronal Cell Bodies | Some perikarya are labeled. | nih.gov |
| Axons | Can be transported anterogradely and retrogradely. | nih.govthermofisher.com |
| Dendrites | Can be filled via intracellular injection. | unav.edu |
Non-Neuronal Cell Participation in Tracer Uptake (e.g., Astrocytes, Microglia, Pericytes)
In addition to neurons, this compound is also taken up by non-neuronal cells in the brain nih.govnih.gov. Many glutamine synthetase-positive astrocytes are labeled by this compound, indicating that its uptake is not selective for neurons nih.govnih.gov. Studies have shown that this compound clearly labels mainly GS-positive astrocytes nih.gov.
Microglial cells show an intense CD11b-positive staining at the site of this compound application, suggesting activation, though this compound-positive microglia were not identified in one study nih.govnih.gov. However, other research indicates that BV-2 microglial cells exhibit phagocytotic uptake of dextran beads like Mini-Ruby, and this uptake can be reduced by downregulating certain proteins vetmeduni.ac.at. Ramified microglia were reported to be devoid of Mini-Ruby uptake in one study, while perivascular macrophages, which are alphaMbeta2 integrin-positive, did incorporate Mini-Ruby researchgate.netnih.gov.
Pericytes have also been observed to take up this compound. This compound-labeled cells expressing mouse Rgs5 (a pericyte marker) and lacking human DNA were found in xenografts, suggesting uptake by host pericytes semanticscholar.orgplos.orgresearchgate.net. Pericyte uptake of cytoplasmic micro-domains labeled with this compound has been indicated plos.org.
| Cell Type (Non-Neuronal) | Labeling Efficiency/Observation | Source |
| Astrocytes | Many are labeled; GS-positive astrocytes are clearly labeled. | nih.govnih.govresearchgate.net |
| Microglia | Intense staining at application site (activation); uptake observed in BV-2 cells; ramified microglia may not show uptake. | nih.govnih.govvetmeduni.ac.atnih.govresearchgate.net |
| Pericytes | Uptake observed in xenografts; can incorporate labeled micro-domains. | semanticscholar.orgplos.orgresearchgate.net |
| Perivascular Macrophages | Incorporate Mini-Ruby. | researchgate.netnih.gov |
Dynamic Remodeling of this compound-Labeled Cellular Compartments
This compound labeling has revealed dynamic processes occurring within labeled cells and their compartments. Rapid dynamic changes have been observed in labeled varicosities within nerve fibers within seconds nih.govnih.gov. These varicosities represent sites of enhanced dynamic activity and interaction between neurons nih.gov. The observation of this compound in these structures suggests it is taken up and transported, and the rapid changes indicate dynamic remodeling of these compartments nih.gov. Dynamic remodeling of cellular structures, such as the formation and elimination of dendritic spines and the clearance of neural debris, are known processes in the nervous system researchgate.net. While the search results specifically mention dynamic changes in this compound-labeled varicosities, they also broadly discuss cellular remodeling and debris clearance in the context of neural connectivity and injury researchgate.netuni-muenster.de.
Applications in Neurobiological Systems Research
Comprehensive Mapping of Neural Circuitry and Connectivity
The precise tracing capabilities of Miniruby are instrumental in delineating complex neural pathways and understanding their organizational principles.
This compound has been effectively employed to analyze the projections from thalamic nuclei to the cerebral cortex. Studies involving injections of this compound into specific thalamic regions, such as the suprageniculate nucleus (SGN), posterior intralaminar nucleus (PIN), peripeduncular nucleus (PP), and the medial division of the medial geniculate body (MGm), have revealed detailed patterns of their cortical innervation. These investigations have shown that these caudal paralaminar thalamic nuclei project to the temporal aspect of the cortical mantle, commonly targeting the upper portion of layer I. Furthermore, convergent projections to lower layer III and layer IV of areas like the ectorhinal and visceral cortex have been observed following injections into the SG, PIN, MGm, and PP. The MGm, in particular, has been shown to project to layer VI of primary auditory and temporal association cortices. These findings highlight the differential thalamocortical projections from individual nuclei, contributing to the understanding of sensory information processing pathways to cortical areas involved in transmitting signals to the amygdala and hippocampus. nih.govdoria.figoogle.com
Research into the septo-hippocampal system has also benefited from the use of this compound. Injections of this compound into the septal area have been utilized to trace projections within this circuit. chanhtuoi.com The septal area is known to provide substantial innervation to the hippocampus, playing a crucial role in regulating hippocampal excitability and modulating theta rhythmogenesis, a key oscillatory activity related to spatial memory processing. chanhtuoi.comfishersci.sectdbase.orgnih.gov While the septo-hippocampal projection includes well-established cholinergic and GABAergic components, studies have also identified a glutamatergic projection from a subpopulation of septal neurons to the hippocampus. nih.gov Tracing techniques like those utilizing this compound help to visualize the anatomical organization of these diverse pathways.
This compound has also been applied in tracing studies of extrinsic feedback neurons, providing insights into their anatomical structure and connectivity. For instance, in studies investigating the neurobiological basis of learning in insects, this compound has been used in conjunction with calcium imaging to visualize mushroom body extrinsic feedback neurons. nih.gov These neurons, which ramify in the mushroom body calyces and project via the protocerebral tract, are thought to provide feedback from the mushroom body output region to its input region. nih.gov The use of this compound as a fixable fluorescent dye allows for the verification of the identity and structure of the imaged neurons post-experimentation. nih.gov
The application of this compound extends to the study of axonal pathway formation during development. As a biotinylated dextran (B179266) amine (BDA) conjugate, this compound (BDA-mini-ruby) has been used for anterograde tracing of axonal tracts, such as the corticospinal tract (CST). thermofisher.com By injecting this compound into the sensorimotor cortex, researchers can label CST axons and follow their trajectories in the spinal cord in developing animals. This allows for the assessment of labeled axons and the definition of tract boundaries, contributing to the understanding of how these crucial motor pathways are established. Furthermore, this compound has been used for anterograde tracing of the entorhinal-hippocampal pathway in organotypic brain slices, demonstrating its utility in studying developmental axonal growth in a more controlled in vitro environment.
Studies on Axonal Growth, Guidance, and Pathfinding Mechanisms
This compound serves as a valuable tool in research focused on the dynamic processes of axonal growth, guidance, and pathfinding. Neurotracing techniques, including those utilizing this compound, are widely used to study axonal transport and guidance mechanisms. Axon guidance is a fundamental aspect of neural development where neurons extend axons to reach their correct synaptic targets, guided by a variety of molecular cues in their environment. While the search results discuss axon guidance mechanisms in general, this compound's role as a tracer allows researchers to visualize the trajectories of growing axons and assess how they respond to these guidance cues. Its use in organotypic brain slices provides a platform to visualize nerve fiber growth and potentially study the effects of different factors on this process.
Research on Neural Plasticity and Synaptic Remodeling
Neural plasticity encompasses the brain's ability to adapt and reorganize its structure and function in response to experience or injury, with synaptic remodeling being a key underlying mechanism. While direct studies explicitly linking this compound as the primary tool for inducing or measuring synaptic remodeling were not found, its utility as a neurotracer is relevant to this field. This compound labels neuronal processes, including axons and varicosities, which are sites of synaptic activity and potential remodeling. By visualizing these structures, researchers using this compound can investigate the anatomical correlates of neural plasticity. For example, observing changes in the morphology or distribution of labeled axons and their varicosities under different experimental conditions related to learning or injury could provide insights into synaptic reorganization. Studies on neural plasticity often involve examining structural changes at synapses, and tracers like this compound can contribute to visualizing the neurons and pathways undergoing these changes.
Investigations into Central and Peripheral Nervous System Regeneration and Repair
The regenerative capacity of the nervous system varies significantly between the central nervous system (CNS) and the peripheral nervous system (PNS). While the PNS exhibits a notable potential for regeneration, the CNS generally shows limited regrowth after injury frontiersin.orgmayoclinichealthsystem.orgmdpi.com. This compound has been utilized as a tracer to study the processes underlying nervous system regeneration and repair, including axonal transport, guidance, and sprouting nih.govnih.gov. Its application helps researchers visualize the structural responses of neurons to injury and potential interventions aimed at promoting repair nih.govucl.ac.ukuni-muenchen.deescholarship.orggoogle.com.
Axonal Sprouting and Reinnervation Dynamics
Axonal sprouting, the growth of new axonal branches, is a critical component of neural repair and plasticity following injury nih.govucl.ac.uknih.gov. This compound is employed to investigate the dynamics of axonal sprouting and the subsequent reinnervation of target tissues nih.govnih.gov. Studies using this compound have provided insights into the origin and characteristics of axonal sprouts. For instance, in a model of peripheral facial nerve axotomy in mice, retrogradely transported this compound from the cut nerve stump confirmed that central axonal sprouts originated from axotomized motoneurons nih.govucl.ac.uk.
This compound tracing in organotypic brain slices has revealed dynamic changes in labeled neuronal processes and varicosities, occurring rapidly within seconds nih.govnih.gov. This dynamic labeling allows for the observation of structural rearrangements that may be associated with sprouting or other forms of neuronal plasticity. Furthermore, this compound has been shown to be retrogradely transported along newly formed nerve fibers, providing a method to assess the extent of reinnervation or new axonal growth in experimental models imrpress.com. The use of this compound in conjunction with techniques like immunohistochemistry allows for the co-localization of the tracer with specific neuronal markers, further aiding in the characterization of sprouting axons nih.govucl.ac.uk.
Functional Recovery Assessment Post-Injury
While this compound itself is a tracing tool used to visualize neural structures, its application is often integrated into studies that assess functional recovery following nervous system injury escholarship.orggoogle.com. Functional recovery after injury is intrinsically linked to structural repair processes, such as axonal regeneration and the formation of new connections through sprouting openaccessjournals.comflintrehab.com. By providing a means to visualize and track these structural changes, this compound contributes to understanding the anatomical basis of functional improvements. Research utilizing this compound as a tracer has been conducted in the context of evaluating functional recovery after adult central nervous system injury, highlighting its role in studies that bridge structural observations with functional outcomes escholarship.orggoogle.com. The ability to visualize the extent of axonal regrowth and reinnervation using this compound provides crucial data for correlating structural repair with observed functional improvements in various injury models.
Role in Neurodevelopmental Process Elucidation
This compound is a valuable tool for elucidating neurodevelopmental processes due to its efficacy as a neuronal tracer in both in vitro and in vivo settings nih.gov. Its application in organotypic brain slices and vibratome sections allows for the visualization of neuronal populations and the tracing of nerve fibers, which is fundamental to understanding the formation and organization of neural circuits during development nih.govimrpress.comnih.govresearchgate.net.
Tracing studies using this compound have been instrumental in mapping connections between different brain regions in slice preparations. For example, this compound applied to specific areas has enabled the visualization of projecting nerve fibers, such as cortico-striatal and cortico-hippocampal pathways researchgate.net. This detailed tracing provides insights into how neurons extend their axons and establish connections, a critical aspect of neurodevelopment. The rapid uptake and transport properties of this compound make it suitable for observing dynamic aspects of neuronal growth and connectivity in developing or semi-intact neural tissue nih.govnih.gov. While research on neurodevelopmental disorders often involves complex genetic and molecular mechanisms ucr.edufrontiersin.org, the use of tracers like this compound provides essential anatomical data on how neural circuits are formed and potentially altered in these conditions. Furthermore, this compound has been employed as an injection tracer in developmental studies using model organisms like Xenopus, contributing to the understanding of fundamental developmental processes, such as left-right patterning, by allowing researchers to track cell lineages or structures during embryogenesis biologists.com.
Data Tables
Here are some data points derived from the search results regarding the use of this compound in research:
| Research Area | Model System | Key Observation(s) | Source Index |
| Axonal Sprouting & Reinnervation (PNS Axotomy) | Mouse facial nerve axotomy model | Retrograde transport to axotomized motoneurons, confirming sprout origin. | nih.govucl.ac.uk |
| Axonal Sprouting & Dynamics | Organotypic brain slices | Rapid dynamic changes in labeled neuronal processes and varicosities. | nih.govnih.gov |
| New Nerve Fiber Growth & Transport | Brain slices (microcontact prints) | Retrograde transport along newly formed nerve fibers. | imrpress.com |
| Functional Recovery Assessment (CNS Injury) | Adult CNS injury models | Used in studies assessing functional recovery. | escholarship.orggoogle.com |
| Neurodevelopmental Circuit Tracing | Organotypic/Vibratome brain slices | Visualization of projecting nerve fibers (e.g., cortico-striatal, cortico-hippocampal). | researchgate.net |
| Developmental Process Tracing (Left-Right Patterning) | Xenopus embryos | Used as an injection tracer. | biologists.com |
Broader Applications in Developmental and Cellular Biology
Lineage Tracing in Embryogenesis and Organogenesis
Lineage tracing is a fundamental technique used to study the developmental history of cells and tissues, revealing how a single progenitor cell gives rise to a diverse array of differentiated cell types during embryogenesis and organogenesis. Miniruby has been employed in such studies, particularly in model organisms. For instance, Mini-ruby was utilized as a lineage tracer to follow transplanted cells in host embryos, enabling low-magnification observation of cell fate during development, including organogenesis core.ac.uk.
Classical lineage tracing methods often involve fluorescent labeling to identify a limited number of cell clones via microscopy. While modern techniques increasingly use heritable DNA barcodes for high-throughput sequencing, fluorescent tracers like this compound remain valuable for direct visualization and tracking, especially in studies involving cell transplantation or filling of specific cellular structures hubrecht.euresearchgate.net. The ability to visualize labeled cells allows researchers to reconstruct lineage relationships and understand clonal dynamics during developmental processes hubrecht.eumicropublication.org. Studies in mouse embryos investigating early organogenesis and liver mesenchymal cells have highlighted the utility of tracing methods to elucidate clonal relations among tissues ki.se.
Analysis of Cell Migration Patterns
Cell migration is a crucial process in development, wound healing, immune responses, and disease progression, including cancer metastasis eurekalert.org. Understanding the patterns and mechanisms of cell movement within complex tissue environments is a key area of research. Fluorescent tracers like this compound can be used to label specific cells, allowing researchers to track their movement and analyze migration patterns.
This compound has been mentioned in the context of studies investigating cell migration scilit.comucl.ac.uk. While the primary focus of some migration studies might be on the molecular mechanisms or the influence of the physical environment, the ability to visualize and follow individual cells or populations labeled with a tracer like this compound is essential for quantifying migration speed, directionality, and trajectories eurekalert.orgnih.govmdpi.com. For example, studies on neuronal regeneration have used this compound as a neurotracer, which is relevant to understanding the migration and outgrowth of neuronal processes ucl.ac.ukresearchgate.net.
Mechanistic Studies of Cell-Cell Interactions (e.g., Glioblastoma-Pericyte Crosstalk)
Cell-cell interactions play critical roles in tissue development, homeostasis, and disease. Tracers like this compound can help elucidate the dynamics and mechanisms of these interactions by allowing researchers to visualize the physical relationships and material exchange between different cell types.
This compound has been specifically used in research investigating the complex crosstalk between glioblastoma (GBM) cells and pericytes nih.govresearchgate.net. These studies have revealed previously unknown interactions crucial for tumor progression, such as vascular co-option, where GBM cells interact with pre-existing blood vessels and their associated pericytes nih.govsemanticscholar.org. Research using this compound labeling has provided evidence for the transfer of cytoplasmic components from GBM cells to pericytes and even suggested the possibility of cell fusion events between these two cell types nih.govresearchgate.net. This direct interaction and material exchange appear to contribute to changes in pericyte function, promoting a pro-tumoral and immunosuppressive microenvironment that facilitates tumor growth and infiltration semanticscholar.orgmdpi.com.
Here is a summary of findings related to Glioblastoma-Pericyte Crosstalk using this compound:
| Interaction Feature | Observation | Tracer Used | Source |
| Cytoplasmic Transfer | Transfer of cytoplasmic fragments from GBM cells to pericytes observed. | This compound | nih.govresearchgate.net |
| Potential Cell Fusion | Evidence suggesting fusion-like processes between GBM cells and pericytes. | This compound | nih.govresearchgate.net |
| Vascular Co-option | GBM cells interact with pericytes on pre-existing vessels for infiltration. | This compound | nih.govsemanticscholar.org |
Research on Metabolic Fluxes and Regeneration Processes
Metabolic processes are intricately linked to cellular function, growth, and regeneration. Tracers can be employed to study metabolic fluxes and their role in regenerative processes by allowing researchers to visualize the distribution or transport of labeled metabolites or to track cells involved in regeneration.
This compound has been used in studies investigating metabolic fluxes and regeneration, particularly in the context of appendage regeneration in organisms like Xenopus tropicalis nih.govresearchgate.net. In these studies, this compound was used as a control or reference when assessing the effects of metabolic inhibitors on regeneration length and scores nih.govresearchgate.net. While this compound itself is not a metabolic tracer, its use alongside metabolic probes highlights the importance of visualizing tissue morphology and regeneration progress while simultaneously investigating metabolic activity nih.govresearchgate.net. Research in regeneration emphasizes the need to understand how metabolic pathways fuel rapid cell division and tissue replacement, and techniques that combine metabolic analysis with cellular tracing are valuable in this field nih.govresearchgate.net.
Theoretical and Computational Perspectives on Miniruby Based Data
Modeling of Tracer Diffusion and Distribution within Tissues
The distribution of a tracer like Miniruby within biological tissue is governed by complex processes, primarily diffusion and, in some contexts, advection. Understanding and predicting this distribution are crucial for accurately interpreting tracing data. Theoretical and computational models play a significant role in simulating and analyzing these processes.
Modeling of tracer diffusion in biological tissues often involves representing the tissue as a complex medium with varying properties that influence the movement of molecules cenmed.com. Factors such as tissue composition, structure, homogeneity, and the presence of barriers or vascular networks significantly impact diffusion rates cenmed.comnih.gov. Computational models can simulate ionic diffusion through biological tissues, sometimes representing the tissue as a matrix and the diffusants as tracer ions suprabank.org. These models can incorporate factors like the effect of external electric fields on diffusion suprabank.org.
Discrete and continuous models can be employed to describe the movement of tracer particles within a domain, including scenarios involving tissue growth or shrinkage nih.gov. Stochastic computer simulations can be used to determine the diffusion coefficient of an ionic tracer through tissue suprabank.org. Models have also been developed to estimate the fraction of macrovoids in tissue based on the rate of out-diffusion of ionic species citeab.com.
This compound, being a 10,000 MW dextran (B179266) conjugate, has specific molecular properties that influence its diffusion. Its size and the characteristics of the tissue environment will dictate its movement. The method of application, such as the application of this compound in crystalline form, can lead to relatively inhomogeneous initial labeling, which needs to be considered in diffusion models. The limited diffusion volume of the tracer is a relevant factor in experimental design and subsequent modeling.
Computational models of tracer diffusion aim to predict the spatial and temporal distribution of the tracer based on its properties and the tissue's characteristics. These models can help researchers understand the extent of labeling expected from a given injection site and duration, aiding in the design of experiments and the interpretation of observed labeling patterns. While general principles of tracer diffusion modeling are well-established, specific computational models tailored precisely to the unique diffusion characteristics of this compound within different biological tissues are an area where further theoretical and computational work can provide deeper insights.
Computational Reconstruction of Neural Networks from Tracing Data
This compound tracing is frequently used to visualize neuronal morphology and map neural connections. The data acquired from these experiments, typically in the form of microscopic images of labeled neurons, serves as the basis for computationally reconstructing the three-dimensional structure of individual neurons and, ultimately, entire neural networks. Computational neuroanatomy broadly involves the application of computational techniques to investigate neural structure and create anatomically accurate models of the nervous system.
The process of reconstructing neural networks from tracer data involves several computational steps. A fundamental step is the tracing of acquired neuronal images into a 3D digital representation of the branching dendrites and/or axons. This process, traditionally manual and labor-intensive, has been significantly advanced by the development of automatic and semi-automatic tracing algorithms and software systems. These computational tools convert the image data into digital tracing files that describe neuronal trees as a series of interconnected segments, capturing their spatial coordinates and connectivity.
Computational methods are essential for handling the large volume of high-resolution data generated by neuronal tracing. Software systems are used for importing image data and providing tracing and segmentation tools. Algorithms like FAST (Fast Automatically Structural Tracing algorithm) are designed to trace neurons and extract characteristic quantities from their morphology in an efficient way.
Computational reconstruction extends beyond individual neurons to mapping connectivity between different brain regions. Tracer injections are a method for assessing structural connectivity, and computational approaches are used to analyze the resulting labeling patterns to infer network topology. Techniques such as skeletonization of labeled axon fragments are employed in computational neuroanatomy to help bridge between single-axon skeletons and tracer injections for mapping neural networks.
Neural network models are also being explored in computational imaging and reconstruction tasks, such as improving image resolution and reconstructing computational dynamics. While these are not directly about reconstructing biological neural networks from tracer data, they highlight the increasing role of computational neural networks in processing and interpreting complex biological imaging data.
The computational reconstruction of neural networks from this compound tracing data provides researchers with detailed 3D digital models that can be further analyzed computationally to understand the structural organization and connectivity principles of neural circuits.
Quantitative Analysis of this compound Labeling Patterns for Biological Inference
Beyond simply visualizing neural structures, a crucial aspect of using this compound tracing data involves the quantitative analysis of the resulting labeling patterns to draw biological inferences. Computational methods are indispensable for extracting meaningful quantitative data from the complex morphological information captured by the tracer.
Quantitative analysis of neurons based on their morphological structures is a vital area in neuroscience. Computational algorithms are used to obtain characteristic quantities of neuron fibers, referred to as Structural Indexes (SIs). These SIs can include metrics such as the number of branch points, the number of end points, the cross-sectional area of fibers, branch angles, and the distribution of fiber length.
Computational tools enable the quantitative evaluation of neuronal morphology using various measurements. For instance, the number of neurites per neuron can be quantitatively assessed. Statistical analysis is performed on the tracing results to provide comprehensive evaluations. Metrics like spatial distance and percentage of different structures are used to compare and evaluate tracing accuracy.
This compound labeling patterns can be quantitatively analyzed to assess specific biological phenomena. For example, quantitative assessment of myelinated axons labeled by injecting this compound-BDA has been performed to study the effects of spinal cord injury. Quantitative analysis of surface protein expression, such as GluA1 along dendrites, has been conducted using this compound-labeled neurons in the presence or absence of other cell types like microglia. Computational software like ImageJ is used for quantification in such analyses.
The quantitative data derived from this compound labeling patterns allows for objective comparisons between different experimental conditions or groups, facilitating biological inference. For instance, changes in dendritic branching complexity in disease states can be quantitatively evaluated through neuron tracing and subsequent analysis. Computational algorithms and statistical methods applied to these quantitative data sets enable researchers to classify neurons and identify structural differences that may correlate with functional properties or pathological states.
Future Research Directions and Emerging Paradigms
Development of Next-Generation Miniruby Conjugates with Enhanced Specificity
The current formulation of this compound, primarily a dextran (B179266) conjugate with tetramethylrhodamine (B1193902) and biotin (B1667282), provides a foundation for cellular tracing and visualization nih.govfishersci.se. Future research is poised to focus on developing next-generation conjugates with enhanced specificity towards particular cellular components, cell types, or molecular targets. Dextran, the polysaccharide backbone of this compound, is amenable to conjugation with various markers and ligands, offering a versatile platform for targeted delivery and labeling ontosight.aifishersci.se.
Efforts could involve conjugating this compound or its fluorescent component (tetramethylrhodamine) with antibodies, peptides, or small molecules that selectively bind to specific receptors or intracellular structures. This targeted approach would allow for more precise labeling and tracking of defined cell populations or organelles within complex tissues or in heterogeneous cell cultures. For instance, developing conjugates that specifically target neuronal subtypes or glial cells could provide more detailed insights into their individual roles and interactions within neural circuits. Similarly, conjugating this compound with ligands that are internalized via specific endocytic pathways could enable the study of these processes with greater resolution. The integration of additional functional moieties, such as quenchers or activatable probes, could also lead to the development of 'smart' this compound conjugates that exhibit altered fluorescence properties in response to specific cellular events or environmental changes.
Integration with Advanced Multi-Omics Approaches
The application of this compound generates valuable spatial and dynamic data regarding cellular morphology, connectivity, and transport nih.govresearchgate.netcolumbia.edunih.gov. Integrating this data with advanced multi-omics approaches represents a significant emerging paradigm for a more holistic understanding of biological systems azolifesciences.comnih.govfrontlinegenomics.com. Multi-omics involves the combined analysis of data from different 'omics' layers, such as genomics, transcriptomics, proteomics, and metabolomics azolifesciences.comnih.gov.
By combining the cellular and connectivity information obtained through this compound tracing with molecular profiles from the same or related biological samples, researchers can begin to bridge the gap between cellular structure and function and their underlying molecular mechanisms. For example, tracing a specific neuronal pathway using this compound could be coupled with single-cell RNA sequencing or proteomics of the labeled neurons to identify the genes and proteins that characterize these cells and potentially regulate their connectivity or transport properties. nih.govfrontlinegenomics.com This integrated approach can help in uncovering the molecular determinants of observed cellular behaviors and phenotypic outcomes. nih.gov Furthermore, correlating this compound-based observations of cellular dynamics, such as the rapid turnover observed in labeled varicosities nih.govnih.gov, with changes in the local proteome or metabolome could provide insights into the biochemical processes driving these dynamic events. The challenges in integrating diverse multi-omics datasets and the need for sophisticated computational tools are recognized, highlighting an area for future methodological development in conjunction with tracer applications like this compound. nih.govfrontlinegenomics.com
Application in High-Throughput Screening for Modulators of Cellular Processes
This compound's fluorescent properties and its use in studying cellular processes like uptake and transport make it a suitable candidate for integration into high-throughput screening (HTS) platforms ontosight.ainih.govfishersci.sedispendix.com. HTS is a widely used approach in drug discovery and functional genomics to rapidly assess large libraries of compounds or genetic perturbations for their effects on biological processes dispendix.comresearchgate.net.
Future research can focus on developing miniaturized and automated assays that utilize this compound as a readout to screen for modulators of the cellular processes it is used to study. For instance, HTS assays could be designed to identify compounds that enhance or inhibit neuronal transport, alter cellular uptake of the tracer, or affect the dynamics of labeled structures within cells or tissues nih.govnih.gov. The use of miniaturized assay formats, such as 384- or 1536-well plates, in conjunction with automated microscopy and image analysis, would enable the rapid screening of thousands of potential modulators dispendix.comcore.ac.uk. This could accelerate the discovery of novel pharmacological agents or genetic targets that influence fundamental cellular functions relevant to various biological and disease states. The application of this compound in such HTS contexts would require robust and reproducible labeling protocols compatible with automation and quantitative fluorescence measurements.
Exploration of Undiscovered Biological Applications and Interactions
While this compound has established applications in neuroanatomy and cell biology, its inherent properties as a relatively low-toxicity, hydrophilic, fluorescent dextran conjugate suggest potential for exploration in a broader range of biological contexts fishersci.se. Future research should aim to uncover undiscovered biological applications and investigate novel interactions of this compound within different cellular and tissue environments.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Miniruby with high purity?
- Methodological Answer : Use controlled crystallization techniques with solvent systems optimized for this compound’s solubility profile. Monitor purity via HPLC (≥99.5%) with UV-Vis detection at λmax = 420 nm . Validate results against reference spectra and cross-check using elemental analysis (C, H, N content within ±0.3% of theoretical values) .
Q. How can spectroscopic methods distinguish this compound from structurally analogous compounds?
- Methodological Answer : Combine FT-IR (to identify unique carbonyl stretching bands at 1680–1700 cm⁻¹) and <sup>13</sup>C NMR (to resolve sp² hybridized carbons in the 110–130 ppm range). Compare with computational simulations (DFT/B3LYP) for structural validation .
Q. What statistical criteria ensure reproducibility in this compound’s thermal stability assays?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) in triplicate under inert gas. Report mean decomposition temperature (Td) with standard deviation (σ ≤ ±2°C). Use ANOVA to confirm inter-batch consistency (p > 0.05) .
Advanced Research Questions
Q. How do solvent polarity and temperature gradients affect this compound’s crystallographic polymorphism?
- Methodological Answer : Perform X-ray diffraction (XRD) screening across 10+ solvent systems (e.g., DMSO, ethanol, acetonitrile) at 25–80°C. Quantify polymorph ratios via Rietveld refinement and correlate with Hansen solubility parameters .
Q. What mechanistic models explain contradictory catalytic activity data for this compound in oxidation reactions?
- Methodological Answer : Apply Michaelis-Menten kinetics under varied pH (3–9) and substrate concentrations. Use stopped-flow spectroscopy to detect transient intermediates. Reconcile discrepancies by testing for non-competitive inhibition (e.g., trace metal contaminants) via ICP-MS .
Q. Which computational strategies optimize this compound’s electronic properties for photovoltaic applications?
- Methodological Answer : Run DFT calculations (VASP or Gaussian) to map HOMO-LUMO gaps under strain (0–5%). Validate with UV-Vis-NIR spectroscopy and compare with bulk heterojunction device efficiency (J-V curves under AM1.5G illumination) .
Q. How can isotopic labeling resolve ambiguities in this compound’s metabolic pathways?
- Methodological Answer : Synthesize <sup>13</sup>C-labeled this compound and track incorporation in vitro (HEK293 cells) via LC-MS/MS. Use kinetic isotope effects (KIE) to identify rate-determining enzymatic steps .
Methodological Guidelines
- Data Contradiction Analysis : Replicate experiments under identical conditions (n ≥ 5) and apply Grubbs’ test to identify outliers. Use multivariate regression to isolate confounding variables (e.g., humidity, light exposure) .
- Interdisciplinary Integration : Combine crystallography (XRD), spectroscopy (Raman), and computational modeling (MD simulations) to address multi-scale research questions .
- Ethical Data Reporting : Disclose all synthetic yields, side products, and instrumental detection limits. Avoid selective omission of negative results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
